4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid
CAS No.: 1042701-72-3
Cat. No.: VC4994434
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042701-72-3 |
|---|---|
| Molecular Formula | C16H15BrN2O3 |
| Molecular Weight | 363.211 |
| IUPAC Name | 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
| Standard InChI | InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22) |
| Standard InChI Key | GELPBIQZKAXKIU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central butanoic acid backbone substituted at the 4-position with a bromophenyl group and at the 2-position with a pyridin-3-ylmethylamino moiety. The molecular formula C₁₆H₁₅BrN₂O₃ confers a molecular weight of 363.211 g/mol, with distinct electronic interactions between the electron-withdrawing bromine atom (σ* = 0.73) and the electron-donating pyridine nitrogen (pKa ≈ 5.2) .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₂O₃ |
| Exact Mass | 362.0278 Da |
| XLogP3 | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
Conformational Analysis
Density functional theory (DFT) models suggest the lowest-energy conformation adopts a pseudo-chair structure where the pyridine ring lies perpendicular to the bromophenyl plane (dihedral angle = 87.5°). This spatial arrangement minimizes steric clash between the ortho-hydrogens of the aromatic rings while maximizing π-π interactions between the pyridine and benzene systems .
Synthetic Methodology
Primary Synthesis Route
The compound is typically synthesized through a four-step sequence:
-
Mannich Reaction: Condensation of 4-bromobenzaldehyde with ammonium acetate and methyl vinyl ketone yields 4-(4-bromophenyl)-4-oxobutanoic acid .
-
Reductive Amination: Reaction with 3-(aminomethyl)pyridine using NaBH₃CN in methanol at 0-5°C (yield: 68-72%).
-
Acid Hydrolysis: Treatment with 6M HCl at reflux converts ester intermediates to the free carboxylic acid .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0-5°C (Step 2) |
| Solvent System | MeOH/H₂O (9:1 v/v) |
| Catalyst | NaBH₃CN (1.2 equiv) |
| Reaction Time | 12-14 hrs |
Purification Techniques
Crude product purification employs reverse-phase HPLC (C18 column, 5μm) with a gradient of 10-90% acetonitrile in 0.1% formic acid. The target compound elutes at 14.3 min (λ = 254 nm), achieving ≥95% purity as verified by LC-MS (m/z 363.03 [M+H]⁺) .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry reveals two endothermic transitions:
-
T₁ = 167.4°C (ΔH = 89.2 J/g) corresponding to decarboxylation
-
T₂ = 214.7°C (ΔH = 134.5 J/g) attributed to pyridine ring decomposition .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.38 ± 0.05 |
| Ethanol | 12.4 ± 1.2 |
| DMSO | 43.7 ± 3.1 |
| Chloroform | 8.9 ± 0.8 |
The limited aqueous solubility (logP = 2.8) necessitates formulation strategies for biological testing, typically using 0.5% carboxymethylcellulose suspensions .
Biological Activity
Enzymatic Inhibition
In vitro studies demonstrate 48% inhibition of COX-2 at 10μM (IC₅₀ = 18.7μM), compared to 72% for celecoxib at equivalent concentrations. Molecular docking reveals a binding energy of -9.2 kcal/mol through interactions with Tyr385 and Ser530 residues .
| Concentration | Inhibition Zone (mm) |
|---|---|
| 50 μg/mL | 12.3 ± 1.1 |
| 100 μg/mL | 18.7 ± 1.4 |
| 200 μg/mL | 22.9 ± 1.8 |
Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) synthesis through mRNA interference .
Comparative Analysis with Structural Analogues
Bromophenyl Derivatives
Replacing the pyridine moiety with phenyl groups (as in 4-(4-bromophenyl)butanoic acid) reduces COX-2 inhibition by 61%, confirming the critical role of the nitrogen heterocycle in target engagement .
Halogen Substitution Effects
Comparative bioactivity:
| X Position | IC₅₀ (COX-2) | LogP |
|---|---|---|
| Br | 18.7 μM | 2.8 |
| Cl | 22.4 μM | 2.5 |
| F | 29.1 μM | 2.1 |
The bromine atom's polarizability (α = 3.05 ų) enhances van der Waals interactions versus smaller halogens .
Challenges and Future Directions
Current limitations include moderate blood-brain barrier permeability (Pe = 2.1 × 10⁻⁶ cm/s) and hepatic microsomal stability (t₁/₂ = 23 min). Second-generation analogs incorporating fluorine at the pyridine 5-position show improved metabolic resistance (t₁/₂ = 41 min) while maintaining COX-2 selectivity (SI = 142 vs 89 for parent compound) .
Ongoing research focuses on:
-
Developing prodrug esters to enhance oral bioavailability
-
Investigating dual COX-2/5-LOX inhibition for inflammatory diseases
-
Exploring radiopharmaceutical applications using ⁷⁶Br isotopes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume